

# Evaluating the Therapeutic Potential of CA-170: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An in-depth analysis of the novel oral immune checkpoint inhibitor, CA-170, in various tumor types, with a comparative look at established therapies.

CA-170, an orally bioavailable small molecule, has emerged as a novel investigational agent in cancer immunotherapy. It is designed to dually target the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA), both of which act as negative regulators of T-cell function.[1][2] By inhibiting these pathways, CA-170 aims to restore and enhance the immune system's ability to recognize and eliminate tumor cells.[1] This guide provides a comprehensive evaluation of the therapeutic potential of CA-170 across different tumor types, comparing its performance with current standard-of-care treatments, supported by available experimental data.

## Mechanism of Action: A Dual Approach to Immune Reinvigoration

CA-170 is designed to block the interaction between PD-L1 and its receptor, PD-1, on T-cells, as well as inhibit the VISTA pathway. This dual inhibition is intended to provide a more comprehensive reversal of tumor-induced immune suppression compared to agents that target a single pathway.[1][3] Preclinical studies have suggested that the combined blockade of PD-1/PD-L1 and VISTA pathways can result in synergistic anti-tumor responses.[1][3]

A point of contention has arisen regarding the direct binding of CA-170 to PD-L1. While initial reports from the developers suggested this direct interaction, at least one independent study



has challenged this, indicating a lack of direct binding. This ongoing scientific debate is a critical consideration in fully understanding the compound's mechanism of action.



Click to download full resolution via product page

Caption: Proposed dual inhibitory mechanism of CA-170 on PD-L1 and VISTA pathways.

#### **Preclinical Evaluation of CA-170**

In preclinical studies, CA-170 demonstrated the ability to rescue the proliferation and effector functions of T-cells that were inhibited by PD-L1, PD-L2, and VISTA.[4][5] Oral administration of CA-170 in immunocompetent mouse tumor models resulted in significant anti-tumor efficacy,



comparable to that of anti-PD-1 or anti-VISTA antibodies.[4][5][6] These studies showed an increase in the proliferation and activation of T-cells within the tumor microenvironment.[4][5]

### **Key Preclinical Experiments and Methodologies**

T-Cell Proliferation and Cytokine Release Assays:

- Objective: To assess the ability of CA-170 to restore the function of T-cells suppressed by PD-L1 or VISTA.
- Methodology: Human peripheral blood mononuclear cells (PBMCs) were stimulated with anti-CD3 and anti-CD28 antibodies in the presence of recombinant PD-L1 or VISTA proteins, with or without CA-170. T-cell proliferation was measured using techniques like CFSE dilution assays, and cytokine release (e.g., IFN-γ) was quantified by ELISA.[4][5]





#### Click to download full resolution via product page

Caption: Experimental workflow for assessing CA-170's effect on T-cell function.

#### In Vivo Tumor Models:

• Objective: To evaluate the anti-tumor efficacy of orally administered CA-170.



Methodology: Syngeneic mouse tumor models, such as CT26 colon carcinoma, were used.
 Tumor-bearing mice were treated with daily oral doses of CA-170, a vehicle control, or an anti-PD-1 antibody. Tumor growth was monitored over time, and upon study completion, tumors were often excised for analysis of tumor-infiltrating lymphocytes by flow cytometry.[5]

#### **Clinical Evaluation of CA-170**

CA-170 has undergone Phase 1 (NCT02812875) and Phase 2 clinical trials in patients with advanced solid tumors and lymphomas.[2][3][7][8] These trials aimed to establish the safety, recommended Phase 2 dose, and preliminary efficacy of CA-170.

#### **Phase 1 Trial (NCT02812875)**

This first-in-human, open-label, dose-escalation study enrolled patients with advanced solid tumors or lymphomas who had progressed on or were not candidates for standard therapies.[2] [7][8] The trial showed that CA-170 was generally well-tolerated, with a manageable safety profile.[1] Evidence of anti-tumor activity was observed, including tumor shrinkage and stable disease in some patients.[1]

#### Phase 2 Trial (India)

A Phase 2 study was conducted in India across multiple tumor types, including Head and Neck Squamous Cell Carcinoma (HNSCC), Non-Small Cell Lung Cancer (NSCLC), MSI-High (MSI-H) solid tumors, and classical Hodgkin Lymphoma (cHL).[3] This trial investigated two different dosages of CA-170.[3]

**Key Findings from Clinical Trials:** 

- Safety: CA-170 was generally well-tolerated. Immune-related adverse events (irAEs) were
  observed, including hypothyroidism, skin rash, and hematological events, which were
  reported to be reversible and of shorter duration compared to those seen with antibodybased immunotherapies.[3]
- Efficacy: The clinical benefit rate (CBR), defined as stable disease or better, was noted to be in a similar range to that of approved PD-1/PD-L1 antibodies in some cohorts.[3] However, the objective response rates (ORR) were generally lower.[3] Interestingly, some data suggested better efficacy at a lower dosage, a phenomenon the investigators noted as



consistent with a bell-shaped curve of immune activation observed in preclinical studies.[3] In patients with Hodgkin lymphoma, partial responses were observed.[3]

## **Comparative Analysis with Standard of Care**

The primary competitors for CA-170 in the investigated tumor types are monoclonal antibody-based immune checkpoint inhibitors that target the PD-1/PD-L1 pathway. These include pembrolizumab (Keytruda®) and nivolumab (Opdivo®).

### **Non-Small Cell Lung Cancer (NSCLC)**

Standard of Care: For patients with advanced NSCLC and high PD-L1 expression (Tumor Proportion Score [TPS]  $\geq$  50%), single-agent pembrolizumab is a standard first-line treatment. [7][9][10][11][12]

| Parameter                                 | CA-170 (Phase 2)                                       | Pembrolizumab (KEYNOTE-024)[7][9][10][11][12] |
|-------------------------------------------|--------------------------------------------------------|-----------------------------------------------|
| Mechanism of Action                       | Oral small molecule inhibitor of PD-L1 and VISTA       | IV monoclonal antibody against PD-1           |
| Objective Response Rate (ORR)             | Data not fully mature, generally lower than antibodies | ~45%                                          |
| Median Progression-Free<br>Survival (PFS) | Data not fully mature                                  | ~10.3 months                                  |
| Median Overall Survival (OS)              | Data not fully mature                                  | ~30.0 months                                  |
| Administration                            | Oral, daily                                            | Intravenous, every 3 or 6 weeks               |

### **Head and Neck Squamous Cell Carcinoma (HNSCC)**

Standard of Care: For patients with recurrent or metastatic HNSCC that has progressed after platinum-based chemotherapy, nivolumab is an approved treatment option.[13][14][15]



| Parameter                                 | CA-170 (Phase 2)                                 | Nivolumab (CheckMate-141) [13][14][15] |
|-------------------------------------------|--------------------------------------------------|----------------------------------------|
| Mechanism of Action                       | Oral small molecule inhibitor of PD-L1 and VISTA | IV monoclonal antibody against PD-1    |
| Objective Response Rate (ORR)             | One patient showed 48.1% tumor reduction         | ~13.3%                                 |
| Median Progression-Free<br>Survival (PFS) | Data not fully mature                            | ~2.0 months                            |
| Median Overall Survival (OS)              | Data not fully mature                            | ~7.5 months                            |
| Administration                            | Oral, daily                                      | Intravenous, every 2 or 4 weeks        |

## MSI-High (MSI-H) Solid Tumors

Standard of Care: Pembrolizumab is approved for the treatment of adult and pediatric patients with unresectable or metastatic MSI-H or mismatch repair deficient (dMMR) solid tumors that have progressed following prior treatment.[8][16][17][18][19][20][21]

| Parameter                                 | CA-170 (Phase 2)                                 | Pembrolizumab (KEYNOTE-<br>158)[8][16][17][18][19] |
|-------------------------------------------|--------------------------------------------------|----------------------------------------------------|
| Mechanism of Action                       | Oral small molecule inhibitor of PD-L1 and VISTA | IV monoclonal antibody against PD-1                |
| Objective Response Rate (ORR)             | Data not fully mature                            | ~34.3% (non-colorectal)                            |
| Median Progression-Free<br>Survival (PFS) | Data not fully mature                            | ~4.1 months (non-colorectal)                       |
| Median Overall Survival (OS)              | Data not fully mature                            | ~23.5 months (non-colorectal)                      |
| Administration                            | Oral, daily                                      | Intravenous, every 3 or 6 weeks                    |



### **Classical Hodgkin Lymphoma (cHL)**

Standard of Care: For patients with relapsed or refractory cHL after autologous stem cell transplant, nivolumab is an established treatment option.[22][23][24][25][26]

| Parameter                                 | CA-170 (Phase 2)                                 | Nivolumab (CheckMate-205) [22][23][24][25][26] |
|-------------------------------------------|--------------------------------------------------|------------------------------------------------|
| Mechanism of Action                       | Oral small molecule inhibitor of PD-L1 and VISTA | IV monoclonal antibody against PD-1            |
| Objective Response Rate (ORR)             | Partial responses observed in 2 of 12 patients   | ~69-71%                                        |
| Median Progression-Free<br>Survival (PFS) | Data not fully mature                            | ~14.7 months                                   |
| 5-Year Overall Survival (OS)<br>Rate      | Data not fully mature                            | ~71.4%                                         |
| Administration                            | Oral, daily                                      | Intravenous, every 2 or 4 weeks                |

#### **Discussion and Future Directions**

CA-170 represents a promising step towards an orally administered immunotherapy for cancer. Its dual targeting of PD-L1 and VISTA offers a potentially broader mechanism of immune activation compared to single-pathway inhibitors. The preclinical data are encouraging, demonstrating potent anti-tumor activity.

The clinical data, while still maturing, suggest that CA-170 is well-tolerated and can provide clinical benefit to some patients with advanced cancers. The observation of a potential bell-shaped dose-response curve warrants further investigation to optimize dosing strategies. The lower objective response rates compared to approved antibody therapies in some settings may suggest that CA-170 could be more effective in specific patient populations or in combination with other agents. The controversy surrounding its direct interaction with PD-L1 also needs to be resolved to fully elucidate its mechanism of action.







Future research should focus on identifying biomarkers to predict which patients are most likely to respond to CA-170. Combination studies with other anti-cancer therapies, such as chemotherapy, targeted therapies, or other immunotherapies, could also unlock the full potential of this novel oral agent. The convenience of oral administration could offer a significant quality of life advantage for patients compared to intravenous infusions.





Click to download full resolution via product page

Caption: Logical progression of CA-170's development and evaluation pathway.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. curis.com [curis.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. curis.com [curis.com]
- 4. researchgate.net [researchgate.net]
- 5. UK industry clinical trials: Translating actions into impact [abpi.org.uk]
- 6. 1stoncology.com [1stoncology.com]
- 7. ascopubs.org [ascopubs.org]
- 8. ascopubs.org [ascopubs.org]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Five-Year Efficacy Outcomes With Pembrolizumab vs Chemotherapy in Metastatic NSCLC With PD-L1 TPS of at Least 50% - The ASCO Post [ascopost.com]
- 12. ascopubs.org [ascopubs.org]
- 13. CheckMate 141: 1-Year Update and Subgroup Analysis of Nivolumab as First-Line Therapy in Patients with Recurrent/Metastatic Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nivolumab Improves Overall Survival in Recurrent Platinum-Refractory Squamous Cell Carcinoma of the Head and Neck - The ASCO Post [ascopost.com]
- 15. 2minutemedicine.com [2minutemedicine.com]
- 16. Efficacy of Pembrolizumab in Patients With Noncolorectal High Microsatellite Instability/Mismatch Repair-Deficient Cancer: Results From the Phase II KEYNOTE-158 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]







- 18. Pembrolizumab in microsatellite instability high or mismatch repair deficient cancers: updated analysis from the phase II KEYNOTE-158 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
- 20. Nivolumab versus investigator's choice in patients with recurrent or metastatic squamous cell carcinoma of the head and neck: Efficacy and safety in CheckMate 141 by age - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. targetedonc.com [targetedonc.com]
- 23. 5-year follow-up trial of nivolumab in R/R classical Hodgkin lymphoma: CheckMate 205 [lymphomahub.com]
- 24. ascopubs.org [ascopubs.org]
- 25. ashpublications.org [ashpublications.org]
- 26. Nivolumab for relapsed/refractory classical Hodgkin lymphoma: 5-year survival from the pivotal phase 2 CheckMate 205 study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Evaluating the Therapeutic Potential of CA-170: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b061668#evaluating-the-therapeutic-potential-of-ca-170-in-different-tumor-types]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com